molecular formula C6H4Cl2N2O2 B146558 4,5-Dichloro-2-nitroaniline CAS No. 6641-64-1

4,5-Dichloro-2-nitroaniline

Cat. No.: B146558
CAS No.: 6641-64-1
M. Wt: 207.01 g/mol
InChI Key: FSGTULQLEVAYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2-nitroaniline is an organic compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.01 g/mol . It is a derivative of aniline, where two chlorine atoms and one nitro group are substituted on the benzene ring. This compound is known for its yellow to orange crystalline appearance and is primarily used as an intermediate in the synthesis of various chemicals.

Mechanism of Action

Target of Action

4,5-Dichloro-2-nitroaniline primarily targets the G protein alpha subunits (G α) . These subunits play a crucial role in signal transduction from G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological functions.

Mode of Action

The compound interacts with its targets by binding to the G α subunits, potentially affecting the signaling transduction from GPCRs

Pharmacokinetics

It is known to have high lipophilicity , which could influence its absorption and distribution within the body

Result of Action

This compound has been shown to be an uncoupler of oxidative phosphorylation in ciliates . This suggests that it could disrupt energy production within cells, leading to potential cellular dysfunction.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to cause skin and eye irritation, and may cause respiratory irritation . Therefore, exposure to the compound should be minimized, and appropriate safety measures should be taken when handling it

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dichloro-2-nitroaniline can be synthesized through the reaction of 2,4,5-trichloronitrobenzene with ammonia. The reaction typically occurs in a solvent that is inert to ammonia, such as ethanol, at temperatures ranging from 150 to 220°C . The process involves the substitution of a chlorine atom by an amino group.

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction is carried out in a closed system to control the release of ammonia and other by-products. The product is then purified through recrystallization from solvents like carbon disulfide and benzene .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

    Substitution: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or alkoxide ions.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Major Products:

Scientific Research Applications

4,5-Dichloro-2-nitroaniline has several applications in scientific research:

Comparison with Similar Compounds

  • 2,6-Dichloro-4-nitroaniline
  • 3,4-Dichloroaniline
  • 4,5-Dichloro-o-phenylenediamine

Comparison: 4,5-Dichloro-2-nitroaniline is unique due to the specific positioning of its chlorine and nitro groups, which influence its reactivity and applications. For instance, 2,6-Dichloro-4-nitroaniline has different substitution patterns, leading to variations in its chemical behavior and uses .

Properties

IUPAC Name

4,5-dichloro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGTULQLEVAYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073376
Record name 4,5-Dichloro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6641-64-1
Record name 4,5-Dichloro-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6641-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dichloro-2-nitroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006641641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6641-64-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dichloro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloro-2-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.962
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,5-DICHLORO-2-NITROANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I0G2ADU1L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dichloro-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
4,5-Dichloro-2-nitroaniline
Reactant of Route 3
4,5-Dichloro-2-nitroaniline
Reactant of Route 4
Reactant of Route 4
4,5-Dichloro-2-nitroaniline
Reactant of Route 5
Reactant of Route 5
4,5-Dichloro-2-nitroaniline
Reactant of Route 6
Reactant of Route 6
4,5-Dichloro-2-nitroaniline
Customer
Q & A

Q1: What is known about the thermochemical properties of 4,5-Dichloro-2-nitroaniline?

A1: While the specific thermochemical data is not provided in the abstracts, a study focused on the experimental thermochemical properties of this compound exists []. This suggests that researchers are interested in understanding its thermodynamic behavior, which is crucial for various applications, including predicting its behavior in different chemical reactions and environments.

Q2: Has this compound been explored for any specific applications?

A2: One of the research papers focuses on the synthesis of 7,8-dichloro-6-Nitro-1H-1,5-benzodiazepine-2,4-(3H, 5H)-dione, utilizing this compound as a precursor []. While the specific role of this compound in the final compound's activity is not elaborated upon, this study indicates its potential utility in synthesizing molecules with potential pharmaceutical relevance, specifically targeting the NMDA receptor glycine site.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.